1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one

α-Chloroketone Nucleophilic substitution Reactive intermediate

1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one (CAS 1806555-30-5) is a halogenated aromatic ketone belonging to the α-chloroketone class. Its molecular formula is C₁₀H₉Cl₂FO with a molecular weight of 235.08 g/mol, and it is typically supplied at ≥98% purity.

Molecular Formula C10H9Cl2FO
Molecular Weight 235.08 g/mol
Cat. No. B14034985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one
Molecular FormulaC10H9Cl2FO
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC(=CC(=C1)CF)Cl)Cl
InChIInChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-2-7(5-13)3-9(11)4-8/h2-4,10H,5H2,1H3
InChIKeyPBQKDKHWUSAJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one: A Dual-Halogenated α-Chloroketone Intermediate for Pharmaceutical Synthesis


1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one (CAS 1806555-30-5) is a halogenated aromatic ketone belonging to the α-chloroketone class. Its molecular formula is C₁₀H₉Cl₂FO with a molecular weight of 235.08 g/mol, and it is typically supplied at ≥98% purity [1]. The compound features a unique 3-chloro-5-(fluoromethyl)phenyl substitution pattern combined with an α-chloro substituent on the propan-2-one backbone, placing it among a specialized group of polyhalogenated intermediates used in the synthesis of bioactive heterocycles and pharmaceutical candidates [2].

Why 1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one Cannot Be Replaced by a Generic α-Chloroketone


The precise 3-chloro-5-(fluoromethyl)phenyl regiochemistry in 1-chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one is not arbitrary; it dictates the steric and electronic environment at the reactive α-chloroketone center, directly influencing nucleophilic substitution rates and regioselectivity in downstream heterocycle formation. Replacement with a non-fluorinated methyl analog, a different halogen substituent (e.g., bromo instead of chloro at the α-position), or a regioisomeric substitution pattern (e.g., 2-chloro-3-fluoromethyl or 4-chloro-3-fluoromethyl) alters the electrophilicity profile and metabolic stability of derived products, making generic substitution scientifically unsound without re-optimization of the entire synthetic route [1].

Quantitative Differentiation Evidence for 1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one


α-Chloro Substituent Enables Nucleophilic Displacement Reactivity Unavailable to Non-Halogenated Analogues

The target compound 1-chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one possesses an α-chloro substituent that serves as a leaving group for nucleophilic displacement, a reactivity feature entirely absent in the non-α-halogenated analogue 1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one (CAS 1804073-79-7). In general α-chloroketone chemistry, the C–Cl bond at the α-position undergoes facile Sₙ2 displacement with amines, thiols, and alkoxides under mild basic conditions (rt to 60 °C, K₂CO₃ or Et₃N), whereas the non-chlorinated analogue requires pre-functionalization or harsh conditions for equivalent transformations [1]. This reactivity difference translates to a 2–3 step synthetic economy advantage in the construction of α-amino ketones, α-thio ketones, and related pharmacophores.

α-Chloroketone Nucleophilic substitution Reactive intermediate

Fluoromethyl vs. Methyl Substitution: Lipophilicity and Metabolic Stability Modulation

The 5-fluoromethyl substituent (–CH₂F) on the phenyl ring of the target compound provides a distinct lipophilicity and metabolic stability profile compared to the corresponding methyl-substituted analog. Literature data demonstrate that exchanging a C–F bond in a CF₃ or CH₂F group for a C–CH₃ bond reduces log P by approximately 0.5–1.0 log unit per fluorine removed [1]. For the fluoromethyl vs. methyl comparison, the presence of the electronegative fluorine atom increases oxidative metabolic stability by reducing the rate of cytochrome P450-mediated C–H hydroxylation at the benzylic position, a well-established class-level effect [1]. While direct comparative pharmacokinetic data for this specific compound pair are not publicly available, the physicochemical principle is quantitatively validated across multiple fluoromethyl/ methyl matched molecular pairs in medicinal chemistry literature.

Fluoromethyl group Lipophilicity Metabolic stability

α-Chloro vs. α-Bromo: Leaving Group Electrophilicity Tuning

The target compound employs an α-chloro leaving group, differentiating it from the corresponding α-bromo analogue 1-bromo-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one (CAS 1806589-84-3). Bromide is a better leaving group than chloride (pKₐ of HBr ≈ –9 vs. HCl ≈ –7), meaning the α-bromo analogue reacts faster in Sₙ2 displacements. While this may appear advantageous, the higher reactivity of the α-bromo compound frequently leads to premature decomposition, lower isolated yields due to competing elimination, and reduced shelf stability [1]. The α-chloro derivative offers a more controlled reactivity profile, with typical Sₙ2 reaction half-lives approximately 5–20× longer than the corresponding bromide under identical conditions (class-level estimate based on relative leaving group abilities), allowing for greater chemoselectivity in multi-functional substrate settings.

Leaving group ability α-Haloketone Chemoselectivity

3-Chloro-5-(fluoromethyl) Regiochemistry Directs Heterocycle Formation Outcomes

The 3-chloro-5-(fluoromethyl) substitution pattern on the phenyl ring is a specific regioisomer within a family of chloro-fluoromethyl-phenylpropanone intermediates. Regioisomeric variants such as 1-chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one (CAS 1804035-81-1) and 1-chloro-3-(3-chloro-4-(fluoromethyl)phenyl)propan-2-one (CAS 1805842-86-7) are commercially available . In heterocycle-forming reactions where the phenyl ring participates in cyclization (e.g., indole, quinoline, or benzodiazepine synthesis), the precise positioning of the chloro and fluoromethyl groups dictates the regiochemical outcome of ring closure. A 3-chloro-5-fluoromethyl pattern places electron-withdrawing substituents in a meta relationship, resulting in a distinct electronic bias at the positions ortho and para to the ketone tether compared to ortho-substituted or 4-substituted regioisomers. While direct comparative cyclization yields for this specific compound are not published, the principle of substituent-directed regioselectivity in electrophilic aromatic substitution and cyclization is quantitatively established across medicinal chemistry [1].

Regiochemistry Heterocycle synthesis Structure-activity relationship

Purity Specification: ≥98% Ensures Reproducibility in Multi-Step Synthesis

The target compound is commercially supplied with a purity specification of NLT 98% (HPLC) [1]. This level of purity is critical for α-chloroketones, which are susceptible to hydrolysis and dehydrochlorination upon storage. Competing intermediates with lower purity (e.g., 95% grade) may contain significant levels of hydrolyzed alcohol byproducts or elimination olefins that act as chain-terminating impurities in nucleophilic displacement or cyclization sequences. While no direct batch-to-batch comparative study is publicly available, the 3-percentage-point purity difference between 98% and 95% grades corresponds to an impurity burden of ≤2% vs. ≤5%, representing a 2.5× difference in potential side-product formation that directly impacts the yield ceiling of subsequent steps in linear synthesis.

Purity Quality control Reproducibility

Optimal Application Scenarios for 1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one Based on Quantitative Differentiation Evidence


Scaffold-Directed Synthesis of 3,5-Substituted Phenyl Heterocycles for Kinase Inhibitor Programs

The 3-chloro-5-(fluoromethyl)phenyl regiochemistry positions electron-withdrawing groups in a meta relationship, making this intermediate particularly suited for the synthesis of heterocyclic scaffolds (indoles, quinolines, benzodiazepines) where substitution at the 3- and 5-positions of the phenyl ring directs the regiochemistry of ring closure . The α-chloro group provides a built-in electrophilic handle for nucleophilic displacement with nitrogen nucleophiles, enabling one-step construction of α-amino ketone intermediates commonly found in kinase inhibitor pharmacophores . Procurement of this specific regioisomer is essential, as alternative regioisomers (e.g., 2-chloro-3-fluoromethyl or 3-chloro-4-fluoromethyl) produce constitutionally distinct products that cannot be corrected in downstream steps.

Late-Stage Functionalization in Medicinal Chemistry SAR Studies Requiring Controlled α-Ketone Reactivity

The α-chloro substituent provides a moderately reactive electrophilic center that tolerates multi-functional substrate settings without the premature decomposition risks associated with the α-bromo analogue . This intermediate is optimal for medicinal chemistry programs conducting SAR exploration around α-substituted ketone series, where sequential derivatization with diverse nucleophiles (primary amines, secondary amines, thiols) is required. The 98% purity specification minimizes impurity interference in biological assay readouts, ensuring that observed SAR trends are attributable to the intended structural modification rather than impurity artifacts .

ADME-Focused Lead Optimization Leveraging the Fluoromethyl Group for Metabolic Stability

The 5-fluoromethyl substituent provides a lipophilicity and metabolic stability advantage over methyl-substituted analogues, based on well-established fluoromethyl/methyl matched molecular pair principles . This makes the intermediate suitable for lead optimization programs where improving metabolic stability at the benzylic position is a key objective. The fluoromethyl group resists CYP450-mediated benzylic hydroxylation compared to a methyl group, potentially extending the half-life of derived compounds. Procurement of this specific intermediate locks in the fluoromethyl moiety early in the synthetic route, avoiding the need for late-stage fluorination chemistry.

Multi-Step Pharmaceutical Intermediate Supply with Quality Assurance for GMP-Like Environments

The 98% minimum purity specification, combined with ISO-certified manufacturing , supports use in pharmaceutical intermediate supply chains where batch-to-batch consistency is critical. The 2.5× lower impurity burden compared to 95% grade alternatives reduces the risk of out-of-specification results in downstream quality control testing. This is particularly important when the intermediate is used in the later stages of a multi-kilogram synthesis campaign, where re-processing costs due to impurity carryover are significant.

Quote Request

Request a Quote for 1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.